molecular formula C80H84N4O16Rh2 B3166248 Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) CAS No. 909389-99-7

Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)

Cat. No.: B3166248
CAS No.: 909389-99-7
M. Wt: 1563.3 g/mol
InChI Key: PLPQGTNWMBISEW-SNLBCUCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is a coordination compound featuring rhodium in the +2 oxidation state. This compound is known for its unique structural and catalytic properties, making it a valuable reagent in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) typically involves the reaction of rhodium(II) acetate dimer with the corresponding adamantyl and phthalimido ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves heating the reactants in a suitable solvent, such as dichloromethane or acetonitrile, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include diazo compounds, alkenes, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a suitable solvent .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclopropanation reactions with alkenes yield cyclopropane derivatives, while reactions with diazo compounds can produce carbenoid intermediates .

Scientific Research Applications

Chemistry

In chemistry, Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is widely used as a catalyst in various organic transformations, including cyclopropanation, C-H activation, and ylide formation .

Biology

The compound has been studied for its interactions with biological molecules, such as nucleosides and nucleotides. These interactions are of interest for understanding the compound’s potential as an antitumor agent .

Medicine

Research in medicine focuses on the compound’s potential therapeutic applications, particularly in cancer treatment. Its ability to form stable complexes with biological molecules makes it a promising candidate for drug development .

Industry

In the industrial sector, Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties enable efficient and selective transformations, reducing the need for harsh reaction conditions and minimizing waste .

Mechanism of Action

The mechanism of action of Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) involves the formation of reactive intermediates, such as carbenoids and nitrenes, which facilitate various chemical transformations. The compound’s rhodium centers play a crucial role in stabilizing these intermediates and promoting the desired reactions . Molecular targets include organic substrates with reactive functional groups, such as alkenes and diazo compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) stands out due to its unique ligand framework, which imparts specific steric and electronic properties. These properties enhance its catalytic efficiency and selectivity in various reactions, making it a valuable tool in both academic and industrial research.

Properties

CAS No.

909389-99-7

Molecular Formula

C80H84N4O16Rh2

Molecular Weight

1563.3 g/mol

IUPAC Name

(2S)-2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid;rhodium

InChI

InChI=1S/4C20H21NO4.2Rh/c4*22-17-14-3-1-2-4-15(14)18(23)21(17)16(19(24)25)20-8-11-5-12(9-20)7-13(6-11)10-20;;/h4*1-4,11-13,16H,5-10H2,(H,24,25);;/t4*11?,12?,13?,16-,20?;;/m1111../s1

InChI Key

PLPQGTNWMBISEW-SNLBCUCMSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh]

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh]

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)
Reactant of Route 2
Reactant of Route 2
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)
Reactant of Route 3
Reactant of Route 3
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)
Reactant of Route 4
Reactant of Route 4
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)
Reactant of Route 5
Reactant of Route 5
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)
Reactant of Route 6
Reactant of Route 6
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.